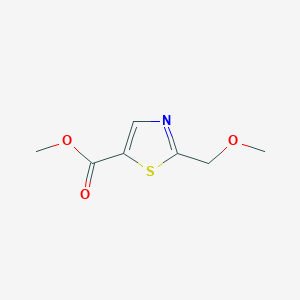

Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-10-4-6-8-3-5(12-6)7(9)11-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXFVHMQKGUFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with methoxymethylating agents and esterification processes. One common method includes the reaction of 2-aminothiazole with formaldehyde and methanol in the presence of an acid catalyst to form the methoxymethyl group. This intermediate is then reacted with methyl chloroformate to introduce the carboxylate ester group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate is utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential antimicrobial , anticancer , and anti-inflammatory properties.

- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for selected derivatives are as follows:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Methyl derivative | Staphylococcus aureus (MRSA) | 4–8 |

| Methyl derivative | Mycobacterium abscessus | 4–8 |

| Methyl derivative | Mycobacterium tuberculosis | 0.5–1.0 |

These findings underscore the compound's potential for developing new antimicrobial agents, especially against resistant strains.

- Anticancer Activity : In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected derivatives indicate strong activity:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Methyl derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| Methyl derivative | MCF-7 | 17.02 |

The compound's selectivity towards cancer cells while exhibiting reduced toxicity to normal cells highlights its potential as a therapeutic agent.

Agrochemicals

The compound is explored for its potential use in developing pesticides and herbicides. Its unique chemical structure allows it to interact with biological targets in pests, potentially leading to effective pest control solutions.

Material Science

This compound is investigated for its role in synthesizing advanced materials like conductive polymers and sensors. The thiazole ring's ability to participate in electron transfer processes makes it suitable for applications in electronic materials.

Case Study 1: Antimicrobial Efficacy

In a study assessing the efficacy of thiazole derivatives against resistant bacterial strains, this compound significantly inhibited growth in both laboratory and clinical isolates of MRSA. This study highlighted its potential as a lead compound for further development into novel antibiotics.

Case Study 2: Cancer Treatment Potential

A preclinical evaluation demonstrated that treatment with the methyl derivative resulted in decreased tumor size in xenograft models of triple-negative breast cancer. The compound's ability to induce apoptosis via mitochondrial pathways was confirmed through caspase activity assays, suggesting a viable therapeutic strategy for aggressive breast cancers.

Mechanism of Action

The mechanism of action of Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and carboxylate ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Steric Influence: Bulky groups like diphenylamino or tert-butoxycarbonyl (Boc) may hinder crystallinity or synthetic accessibility compared to the smaller methoxymethyl group.

Physicochemical Properties

- Crystallinity: Compounds like Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate exhibit intermolecular C–H⋯O interactions, leading to stable crystal packing . In contrast, the methoxymethyl group’s flexibility may reduce crystallinity compared to rigid aromatic substituents (e.g., diphenylamino in ).

- Solubility : The methoxymethyl group’s polarity likely enhances aqueous solubility relative to lipophilic groups like tert-butoxycarbonyl .

Biological Activity

Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of and features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the methoxymethyl and carboxylate groups enhances its binding affinity to specific enzymes and receptors, influencing its biological activity.

The compound's mechanism of action involves its interaction with multiple molecular targets. The thiazole ring's aromaticity allows it to participate in electron-donating and accepting reactions, modulating biochemical pathways and enzyme activities. Specific interactions include:

- Enzyme Inhibition : this compound can inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism .

- DNA Binding : The compound has been shown to bind within the minor groove of double-helical DNA, particularly targeting adenine-thymine rich sequences. This property suggests potential applications in gene regulation and cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various pathogens:

- Mycobacterium tuberculosis : Studies have shown that thiazole derivatives can exhibit sub-micromolar minimum inhibitory concentrations (MIC) against this pathogen, indicating strong potential as anti-tubercular agents .

- Broad-Spectrum Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.008 to 0.046 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies:

- Cytotoxicity Assays : The compound has shown promising results against several cancer cell lines, including HepG2 (liver carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast cancer). The IC50 values indicate effective dose-response relationships, suggesting that it can inhibit cancer cell proliferation significantly .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HepG2 | <0.5 | Doxorubicin |

| HCT-116 | <0.7 | Doxorubicin |

| MCF-7 | <0.6 | Doxorubicin |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming traditional antibiotics like ampicillin .

- Anticancer Research : In a comparative study, this compound was tested alongside known chemotherapeutics. Results showed that the compound induced apoptosis in cancer cells through DNA damage pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(methoxymethyl)-1,3-thiazole-5-carboxylate?

- Methodology :

- Step 1 : Start with a thiazole core functionalized at the 5-position with a carboxylate group. Introduce the methoxymethyl group at the 2-position via alkylation or substitution reactions. For example, use methyl iodide or methoxymethyl chloride under basic conditions (e.g., NaH in DMF) .

- Step 2 : Optimize reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) to enhance yield and purity. Monitor progress using TLC or HPLC .

- Step 3 : Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How is the compound characterized structurally?

- Methodology :

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Example parameters: R-factor < 0.06, wR-factor < 0.14, with data collected at 113 K .

- Spectroscopy : Confirm functional groups via IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, thiazole ring protons at δ 7.0–8.0 ppm) .

- Elemental analysis : Validate purity (<1% deviation between calculated and observed C/H/N/S values) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodology :

- Storage : Store at –20°C in airtight containers with desiccants to prevent hydrolysis of the ester or methoxymethyl groups .

- Degradation studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodology :

- Derivatization : Modify the methoxymethyl or carboxylate groups (e.g., replace with tert-butoxycarbonylamino groups) to study bioactivity changes .

- Biological assays : Test inhibitory activity against kinases (e.g., Src/Abl) using enzymatic assays and compare IC₅₀ values with parent compounds .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with crystallographic data from analogous compounds (e.g., Dasatinib intermediates) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can contradictions in crystallographic data (e.g., dihedral angles) be resolved?

- Methodology :

- Multi-conformer refinement : Use SHELXL to model disorder in methoxymethyl or thiazole ring conformations .

- Validation tools : Apply RIGID and DELU restraints in refinement to minimize overfitting .

Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?

- Methodology :

- Flow chemistry : Optimize continuous flow conditions (e.g., residence time, temperature) to reduce side reactions .

- Catalysis : Screen Pd or Cu catalysts for selective C–O/C–S bond formation .

Q. How can metabolic pathways of this compound be investigated in vitro?

- Methodology :

- Microsomal assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS .

- CYP inhibition studies : Use fluorescent probes (e.g., CYP3A4) to assess enzyme interaction .

Notes

- For SAR studies, cross-reference bioactivity data with PubChem or peer-reviewed journals .

- Computational workflows must align with experimental validation to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.